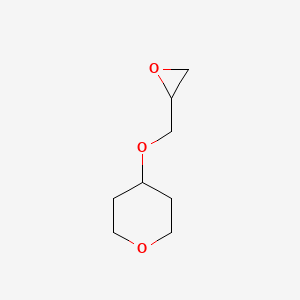

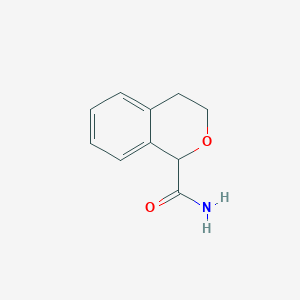

![molecular formula C9H6F3NO2S B1427907 1-(2-Nitroethenyl)-4-[(trifluoromethyl)sulfanyl]benzene CAS No. 1251436-03-9](/img/structure/B1427907.png)

1-(2-Nitroethenyl)-4-[(trifluoromethyl)sulfanyl]benzene

Vue d'ensemble

Description

“1-(2-Nitroethenyl)-4-[(trifluoromethyl)sulfanyl]benzene” is a chemical compound with the molecular formula C9H6F3NO2 . It has a molecular weight of 217.147 . The compound is also known by its IUPAC name, 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene .

Molecular Structure Analysis

The molecular structure of “1-(2-Nitroethenyl)-4-[(trifluoromethyl)sulfanyl]benzene” can be represented by the SMILES notation: [O-]N+C=CC1=CC=CC=C1C(F)(F)F . This notation provides a way to represent the structure using ASCII strings.Chemical Reactions Analysis

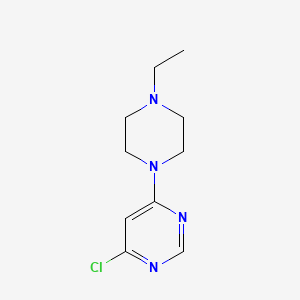

Trifluoromethyl-containing compounds, like “1-(2-Nitroethenyl)-4-[(trifluoromethyl)sulfanyl]benzene”, can undergo various chemical reactions. For instance, they can participate in transition metal-mediated trifluoromethylation reactions . They can also undergo C–F bond functionalization, a process that activates the C–F bond in organic synthesis .Applications De Recherche Scientifique

Synthesis and Oxidation Processes

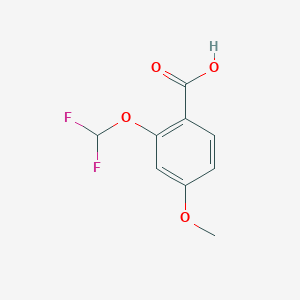

Efficient synthesis methods have been developed for compounds containing the 2-nitro-4-(trifluoromethyl)benzene moiety. For example, one study demonstrated a one-pot synthesis method for preparing sulfides from 1,1′-disulfanediylbis[2-nitro-4-(trifluoromethyl)benzene], followed by asymmetric oxidation to produce sulfoxides with significant enantiomeric excess (Rodygin et al., 2011). This process underscores the potential for developing stereoselective syntheses involving the compound of interest.

Nucleophilic Aromatic Substitution

Research on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a related compound, has shown its ability to undergo nucleophilic aromatic substitution reactions. This enables the generation of novel (pentafluorosulfanyl)benzenes with diverse substitution patterns, highlighting the versatility of nitro and (trifluoromethyl)sulfanyl groups in synthetic chemistry (Ajenjo et al., 2016).

Vicarious Nucleophilic Substitutions

The vicarious nucleophilic substitution (VNS) process has been applied to compounds activated by sulfur-based electron-withdrawing groups, including those similar to the compound . This has opened new possibilities for the functionalization of benzene rings, expanding the scope of reactions for such compounds (Lemek et al., 2008).

Materials Science Applications

Compounds containing thiophenyl and nitro groups have been used to synthesize transparent polyimides with high refractive indices and small birefringences. These materials exhibit good thermomechanical stabilities, indicating the potential of incorporating 1-(2-Nitroethenyl)-4-[(trifluoromethyl)sulfanyl]benzene into high-performance polymers (Tapaswi et al., 2015).

Mécanisme D'action

Target of action

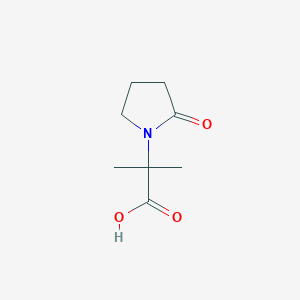

Compounds containing a trifluoromethyl group often play an important role in pharmaceuticals and agrochemicals .

Mode of action

Without specific studies on this compound, it’s difficult to determine its exact mode of action. The trifluoromethyl group is known to undergo trifluoromethylation with carbon-centered radical intermediates .

Biochemical pathways

The trifluoromethylation process could potentially affect various biochemical pathways involving carbon-centered radicals .

Pharmacokinetics

The trifluoromethyl group is often used in drug design to improve the metabolic stability and lipophilicity of a compound .

Result of action

Without specific studies, it’s difficult to determine the exact molecular and cellular effects of this compound. The introduction of a trifluoromethyl group can significantly alter the biological activity of a compound .

Propriétés

IUPAC Name |

1-[(E)-2-nitroethenyl]-4-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2S/c10-9(11,12)16-8-3-1-7(2-4-8)5-6-13(14)15/h1-6H/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMXZKGFLPOROA-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C[N+](=O)[O-])SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/[N+](=O)[O-])SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3-Methylbutoxy)naphthalen-1-yl]boronic acid](/img/structure/B1427831.png)

![N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1427834.png)

![[1,1'-Biphenyl]-3-amine, 3',4'-difluoro-](/img/structure/B1427842.png)

![1-[4-(Oxan-4-yloxy)phenyl]ethan-1-one](/img/structure/B1427846.png)